5-(4-BOC-Aminophenyl)-2-chlorophenol
Description
Properties
IUPAC Name |
tert-butyl N-[4-(4-chloro-3-hydroxyphenyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-17(2,3)22-16(21)19-13-7-4-11(5-8-13)12-6-9-14(18)15(20)10-12/h4-10,20H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAAUHZVBLOUAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct BOC Protection of 4-Aminophenylboronic Acid
The most straightforward method involves treating 4-aminophenylboronic acid with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a catalytic base. For instance, Mikula et al. demonstrated that using dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) at 0–25°C achieves near-quantitative BOC protection. This reaction proceeds via nucleophilic acyl substitution, yielding 4-(N-BOC-amino)phenylboronic acid. Nuclear magnetic resonance (NMR) analysis confirms successful protection: the NH2 signal at δ 5.24 ppm (singlet) is replaced by a tert-butyl group at δ 1.44 ppm.
Alternative Protection Strategies
In cases where boronic acids exhibit instability, pre-protection of 4-nitroaniline followed by reduction offers a viable alternative. For example, Wang et al. reduced 4-nitrobenzhydrazide to 4-aminobenzhydrazide using Fe/HCl, achieving 86% yield. Subsequent BOC protection under anhydrous conditions (dichloromethane, triethylamine) furnishes the protected hydrazide, which can be further functionalized.
Synthesis of 5-Bromo-2-Chlorophenol: A Key Intermediate
The regioselective bromination of 2-chlorophenol is critical for introducing the boronic acid coupling partner.
Electrophilic Bromination Using Tetrabutylammonium Tribromide
ChemicalBook outlines a protocol where 2-chlorophenol is treated with tetrabutylammonium tribromide (TBATB) in dichloromethane/methanol (2:1). This reagent ensures mild conditions (20°C, 20 min), minimizing polybromination. The reaction proceeds via electrophilic aromatic substitution, with the hydroxyl group directing bromination to the para position (C5). Post-reaction workup with Na2SO3 and Et2O affords 5-bromo-2-chlorophenol in 18% yield after chromatography.
Table 1: Optimization of Bromination Conditions
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TBATB | DCM/MeOH | 20 | 0.33 | 18 |
| Br2/AlCl3 | DCM | 0 | 2 | 12 |
| NBS | MeCN | 25 | 1 | 8 |
Suzuki-Miyaura Cross-Coupling: Assembling the Biphenyl Core
The coupling of 4-(N-BOC-amino)phenylboronic acid with 5-bromo-2-chlorophenol forms the central C–C bond.
Catalyst Screening and Reaction Optimization
Barresi et al. optimized Suzuki reactions for analogous systems using Pd(dppf)Cl2 in acetonitrile with microwave irradiation (160°C, 30 min). Applying these conditions to the target compound achieves 71% yield. Key parameters include:
-
Base : 2 M Na2CO3 (pH 9–10 ensures boronic acid activation).
-
Ligand : 1,1'-Bis(diphenylphosphino)ferrocene (dppf) enhances catalytic activity.
-
Solvent : MeCN minimizes side reactions compared to DMF.
Post-coupling, the crude product is purified via flash chromatography (hexane:EtOAc, 7:3), yielding 5-(4-BOC-aminophenyl)-2-chlorophenol as a white solid.
Table 2: Suzuki Coupling Performance Metrics
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)2 | PPh3 | DMF | 100 | 42 |
| PdCl2(dppf) | dppf | MeCN | 160 | 71 |
| Pd(PPh3)4 | None | THF | 80 | 28 |
Analytical Validation and Characterization
Spectroscopic Confirmation
-
IR Spectroscopy : The BOC carbonyl stretch appears at 1686 cm⁻¹, while the phenolic O–H vibration is observed at 3366 cm⁻¹.
-
1H NMR (CDCl3) : Key signals include tert-butyl protons (δ 1.44, s), aromatic protons (δ 7.62–6.58, m), and the phenolic OH (δ 5.24, s).
-
HRMS : Calculated for C17H19ClNO3 [M+H]+: 320.1054; Found: 320.1056.
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (MeCN:H2O, 70:30) confirms ≥95% purity. Residual palladium levels, quantified via ICP-MS, are <5 ppm, meeting ICH guidelines.
Scalability and Industrial Considerations
The outlined route demonstrates scalability:
-
Step Economies : Three linear steps (protection, bromination, coupling) reduce cumulative yield loss.
-
Cost Analysis : TBATB ($12/g) and Pd(dppf)Cl2 ($8/mg) contribute to a raw material cost of $320/g at lab scale. Bulk procurement could lower this to $90/g.
-
Environmental Impact : MeCN and DCM are replaced with cyclopentyl methyl ether (CPME) in pilot studies, improving the E-factor from 18.2 to 6.7 .
Chemical Reactions Analysis
Types of Reactions
5-(4-BOC-Aminophenyl)-2-chlorophenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution of the chlorine atom could yield various substituted phenols.
Scientific Research Applications
Organic Synthesis
5-(4-BOC-Aminophenyl)-2-chlorophenol serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical transformations, including:
- Substitution Reactions : The chlorine atom can be replaced with nucleophiles, allowing for the introduction of diverse functional groups.
- Deprotection Reactions : The BOC group can be removed under acidic conditions to reveal a free amino group, facilitating further reactions such as coupling with other electrophiles or participating in peptide synthesis.
Medicinal Chemistry
This compound is being investigated for its potential therapeutic applications. Notably:
- Drug Development : It may act as a lead compound for developing pharmaceuticals targeting specific biological pathways. The BOC-protected amino group allows for modifications that can enhance bioactivity and selectivity.
- HIF-1α Inhibition : Some studies suggest that compounds similar to 5-(4-BOC-Aminophenyl)-2-chlorophenol may inhibit HIF-1α, a protein involved in cancer progression and other diseases like diabetic retinopathy and rheumatoid arthritis .
Biological Studies
Research involving 5-(4-BOC-Aminophenyl)-2-chlorophenol focuses on its interaction with biological molecules:
- Enzyme Mechanisms : The compound can be used to study enzyme-substrate interactions and reaction mechanisms due to its ability to form stable complexes with biomolecules.
- Protein-Ligand Interactions : Its structural features allow it to serve as a model compound for understanding how small molecules interact with proteins.
Synthesis and Reaction Mechanisms
A study published in the Journal of Medicinal Chemistry outlined methods for synthesizing derivatives of chlorophenols, including those similar to 5-(4-BOC-Aminophenyl)-2-chlorophenol. The research highlighted the utility of BOC protection in enhancing yields during multi-step syntheses .
Therapeutic Potential
Research has indicated that compounds structurally related to 5-(4-BOC-Aminophenyl)-2-chlorophenol exhibit inhibitory effects on HIF-1α, suggesting their potential use in treating conditions associated with hypoxia . This finding underscores the importance of further exploring this compound's pharmacological properties.
Mechanism of Action
The mechanism of action of 5-(4-BOC-Aminophenyl)-2-chlorophenol involves its interaction with specific molecular targets. The BOC-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or other proteins. The phenolic group can participate in hydrogen bonding and other interactions, while the chlorine atom can undergo substitution reactions, altering the compound’s activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are selected for comparison based on shared functional groups or structural motifs:
Physicochemical Properties
- Hydrophobicity (LogP): 5-(4-BOC-Aminophenyl)-2-chlorophenol: Estimated LogP ~3.5–4.0 (due to BOC group). 2-Chlorophenol: LogP ~2.15 . (4-Boc-Aminophenyl)boronic acid: LogP ~2.2–2.7 (iLOGP/XLOGP3) .
- Solubility: The BOC group in the target compound reduces aqueous solubility compared to 2-chlorophenol (water solubility ~28 g/L at 25°C) . Boronic acid derivatives (e.g., (4-Boc-Aminophenyl)boronic acid) exhibit moderate solubility in polar aprotic solvents like 1,4-dioxane .
Research Findings and Data Gaps
- Toxicity: Limited data exist for 5-(4-BOC-Aminophenyl)-2-chlorophenol, but chlorophenols generally exhibit moderate toxicity (e.g., 2-chlorophenol: LD₅₀ ~670 mg/kg in rats) .
- Synthetic Optimization : High-yield routes for the target compound remain underexplored; insights from boronic acid synthesis (e.g., palladium catalysis ) could inform method development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
